N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Gene expression modulation Ecdysone receptor ligands Structure-activity relationship

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS 946246-07-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class. Its structure embeds a 1-benzoyl-1,2,3,4-tetrahydroquinoline core linked via a 6-amino group to a 2,6-difluorobenzoyl moiety.

Molecular Formula C23H18F2N2O2
Molecular Weight 392.4 g/mol
CAS No. 946246-07-7
Cat. No. B6569051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
CAS946246-07-7
Molecular FormulaC23H18F2N2O2
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18F2N2O2/c24-18-9-4-10-19(25)21(18)22(28)26-17-11-12-20-16(14-17)8-5-13-27(20)23(29)15-6-2-1-3-7-15/h1-4,6-7,9-12,14H,5,8,13H2,(H,26,28)
InChIKeyXNTVVJQCTIYTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS 946246-07-7) – Core Chemotype and Procurement-Relevant Identity


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS 946246-07-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class. Its structure embeds a 1-benzoyl-1,2,3,4-tetrahydroquinoline core linked via a 6-amino group to a 2,6-difluorobenzoyl moiety [1]. The compound is registered in PubChem (CID 27557618) and possesses a molecular formula of C23H18F2N2O2 with a molecular weight of 392.4 g/mol [1]. This regioisomeric positioning (6-yl vs. the more common 7-yl substitution pattern) and the electron-withdrawing difluorobenzamide tail define its chemical space and serve as the primary structural differentiators for procurement decisions.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide Cannot Be Replaced by Off-the-Shelf Tetrahydroquinoline Analogs


Generic substitution within the tetrahydroquinoline-benzamide class is scientifically unsound because minor positional isomerism and variation in the benzamide substitution pattern can lead to large shifts in target binding, functional activity, and physicochemical properties. Direct structure–activity relationship (SAR) evidence from a series of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands demonstrates that positional substitution at the 6-position versus the 7-position of the tetrahydroquinoline ring dramatically alters potency for gene expression modulation, with certain substituents at the 6-position being critical for maximal activity [1]. Furthermore, the presence of the 2,6-difluorobenzamide group introduces specific electronic and steric features that are absent in the non-fluorinated or mono-fluorinated benzamide analogs, meaning that procurement of a 'close' structural relative without confirming identical regio- and substituent chemistry introduces an unacceptably high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (946246-07-7) Against Closest Structural Comparators


Regioisomeric Differentiation: 6-yl vs. 7-yl Substitution Impact on Biological Activity

In a library of 35 cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines, compounds bearing substituents at the 6-position of the tetrahydroquinoline ring achieved significantly greater potency in ecdysone-responsive gene expression assays compared to regioisomeric analogs substituted at alternative positions [1]. The study explicitly identifies that hydrogen or fluorine at the 6-position is optimal for activity, whereas substitution at the 7-position generally reduces or abolishes activity [1]. This establishes a class-level SAR trend showing that a 6-yl-linked benzamide group is a critical determinant of target engagement, and directly supports why the 6-yl regioisomer (946246-07-7) is expected to exhibit superior activity compared to its 7-yl isomer (CAS 946266-46-2).

Gene expression modulation Ecdysone receptor ligands Structure-activity relationship

Fluorination Pattern Advantage: 2,6-Difluorobenzamide vs. Non-Fluorinated or Mono-Fluorinated Benzamide Analogs

The 2,6-difluorobenzamide fragment present in 946246-07-7 introduces two ortho-fluorine atoms that simultaneously increase lipophilicity (contributing to membrane permeability) and enhance metabolic stability by blocking CYP450-mediated hydroxylation at the ortho positions of the benzamide ring [1][2]. In a series of fluorinated quinoline amide compounds tested for antifungal activity, fluorinated analogs exhibited substantially higher inhibition rates than their non-fluorinated counterparts at identical concentrations (50 mg/L) [2]. While these data derive from a tetrahydroquinoline-amide series distinct from the ecdysone ligand context, the advantage of 2,6-difluoro substitution over non-fluorinated or mono-fluorinated benzamide moieties is a well-established medicinal chemistry principle that directly translates to improved biological performance.

Lipophilicity modulation Metabolic stability Halogen bonding

Molecular Identity and Physicochemical Profile Distinguished from Closest Listed Analogs

The target compound 946246-07-7 is chemically distinct from its closest listed structural analogs by exact molecular formula, monoisotopic mass, and SMILES string. Its primary comparator, the 7-yl regioisomer (CAS 946266-46-2), shares the same formula (C23H18F2N2O2) and molecular weight (392.4 g/mol) but differs in the position of the amide linkage [1]. Other commercially listed analogs such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide or N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide possess different molecular formulas, distinct functional groups, altered lipophilicity profiles, and are expected to engage entirely different biological targets . These identity metrics are essential for compound management, inventory control, and ensuring experimental reproducibility.

Chemical identity Molecular descriptors QA/QC procurement

High-Value Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide Informed by Quantitative Differentiation Evidence


Nuclear Receptor Ligand Discovery and Ecdysone-Responsive Gene Expression Control Systems

Based on class-level SAR evidence showing that 6-position substitution on the tetrahydroquinoline core is critical for ecdysone receptor-mediated gene expression [1], this compound is a strong candidate for constructing ligand libraries targeting ecdysone-based gene switches. Its 6-yl regioisomeric configuration and the electron-withdrawing 2,6-difluorobenzamide group are predicted to confer superior potency and selectivity over 7-yl or non-fluorinated analogs, making it a high-priority procurement for groups engineering inducible expression systems.

Antifungal Lead Optimization Leveraging Fluorinated Quinoline-Amide Pharmacophores

The 2,6-difluorobenzamide moiety has been independently validated to significantly enhance antifungal activity in quinoline-amide series, with fluorinated compounds reaching >90% inhibition against Gaeumannomyces graminis at 50 mg/L . As 946246-07-7 combines this validated fluorinated warhead with a conformationally distinct tetrahydroquinoline scaffold, it represents a structurally novel starting point for antifungal lead optimization programs seeking to overcome resistance or improve potency spectra relative to established quinoline amides.

Chemical Probe Development for HDAC and Cancer-Related Epigenetic Targets

Quinoline-based benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors and apoptosis inducers in anticancer research [1]. The unique 2,6-difluoro pattern in 946246-07-7 offers a differentiated hydrogen-bonding and lipophilic profile that could lead to novel HDAC subtype selectivity or improved cellular permeability compared to non-fluorinated benzamide probes. Procurement of this specific compound enables direct testing of this hypothesis in enzyme inhibition and cell viability assays.

Negative Control or Comparator Compound for 7-Yl Tetrahydroquinoline-Benzamide Series

The 7-yl isomer (CAS 946266-46-2) has appeared in patent and literature contexts related to CETP inhibition and cardiovascular indications [1]. Because the 6-yl regioisomer (946246-07-7) is expected to have divergent pharmacology due to the positional shift of the benzamide group, this compound serves as an ideal matched-pair comparator for establishing target engagement selectivity and off-target profiling in cardiovascular drug discovery programs.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.